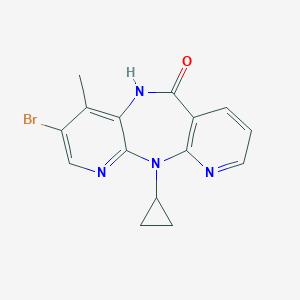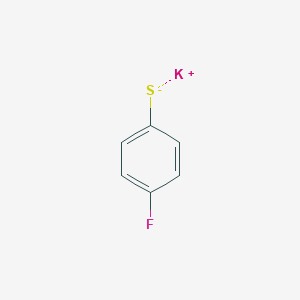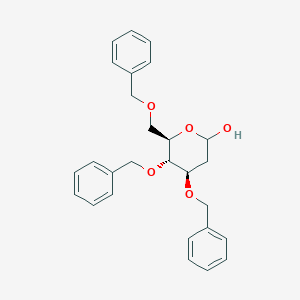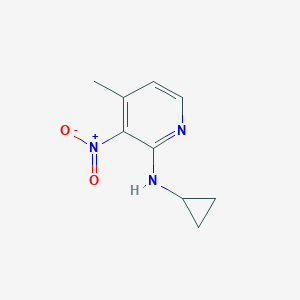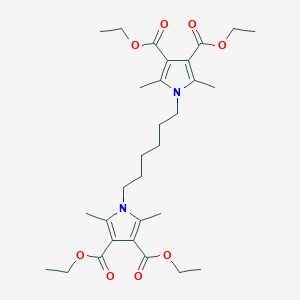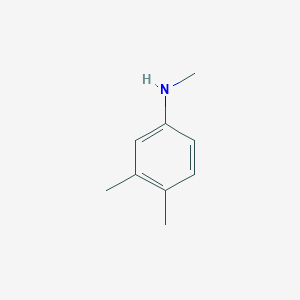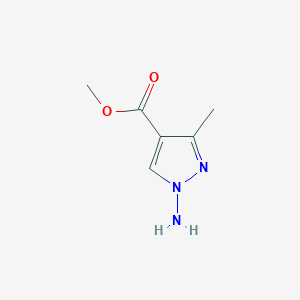
methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrazole derivative that has been synthesized through various methods and has shown promising results in scientific studies. In
Wirkmechanismus
The mechanism of action of methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to be involved in inflammation and pain. In addition, it has been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemische Und Physiologische Effekte
Methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. In addition, it has been reported to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate in lab experiments is its potential as a drug delivery system due to its ability to cross the blood-brain barrier. Another advantage is its reported anti-inflammatory, anti-cancer, and anti-tumor properties. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a drug candidate.
Zukünftige Richtungen
There are several future directions for research on methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate. One direction is to further investigate its mechanism of action to better understand its potential as a drug candidate. Another direction is to explore its potential as a drug delivery system for the treatment of neurological disorders. In addition, further studies could investigate its potential as an anti-cancer agent and its use in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate is a compound that has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been synthesized through various methods and has been reported to have anti-inflammatory, anti-cancer, and anti-tumor properties. Its mechanism of action is not fully understood, but it has been reported to inhibit the activity of COX-2 and induce apoptosis in cancer cells. Further research is needed to better understand its potential as a drug candidate and drug delivery system.
Synthesemethoden
Methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate can be synthesized through various methods, including the reaction of 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by the addition of methyl iodide. Another method involves the reaction of 1-methyl-3-oxo-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by the addition of methyl iodide. Both methods have been reported to yield high purity products.
Wissenschaftliche Forschungsanwendungen
Methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to have anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, it has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
CAS-Nummer |
150017-50-8 |
|---|---|
Produktname |
methyl 1-amino-3-methyl-1H-pyrazole-4-carboxylate |
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
methyl 1-amino-3-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C6H9N3O2/c1-4-5(6(10)11-2)3-9(7)8-4/h3H,7H2,1-2H3 |
InChI-Schlüssel |
LXYAIJRGLMQPBV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1C(=O)OC)N |
Kanonische SMILES |
CC1=NN(C=C1C(=O)OC)N |
Synonyme |
1H-Pyrazole-4-carboxylicacid,1-amino-3-methyl-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



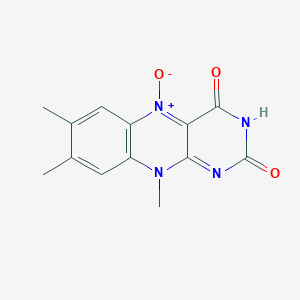
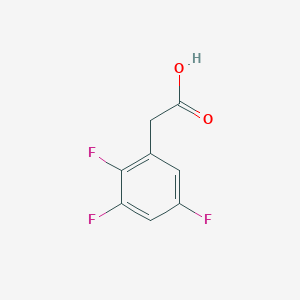
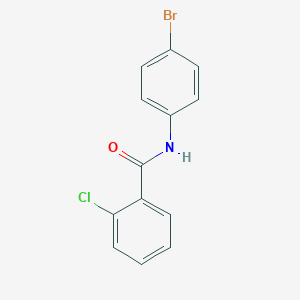
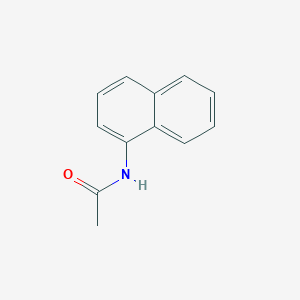
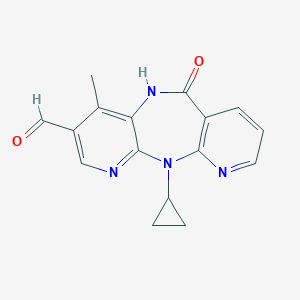
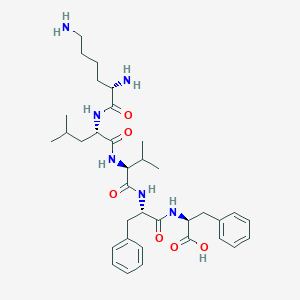
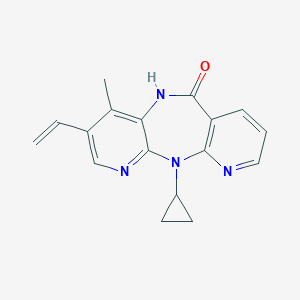
![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
